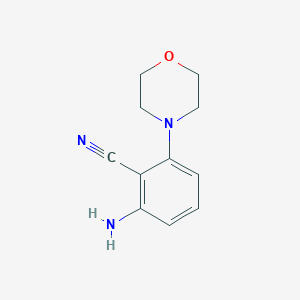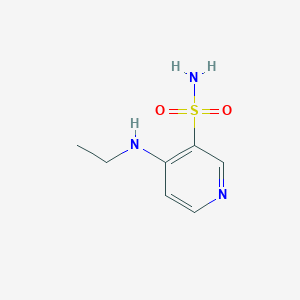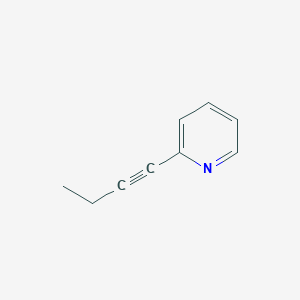
2-(4-Chlorobutyl)-1,3-propanediol
Overview
Description
2-(4-Chlorobutyl)-1,3-propanediol is an organic compound with the molecular formula C6H13ClO. It is a derivative of hexanol, where a chlorine atom is substituted at the sixth position and a hydroxymethyl group is attached to the second position. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Chlorobutyl)-1,3-propanediol can be synthesized through several methods. One common method involves the reaction of 1,6-hexanediol with hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. The final product is usually obtained through a series of purification steps, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobutyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The chlorine atom can be reduced to form a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 6-chlorohexanal.
Reduction: Formation of 6-hydroxy-2-hydroxymethyl-1-hexanol.
Substitution: Formation of various substituted hexanols depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorobutyl)-1,3-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobutyl)-1,3-propanediol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1-hexanol: Similar structure but lacks the hydroxymethyl group.
2-Chloro-1-hexanol: Chlorine atom is at the second position instead of the sixth.
6-Bromo-2-hydroxymethyl-1-hexanol: Bromine atom instead of chlorine at the sixth position.
Uniqueness
2-(4-Chlorobutyl)-1,3-propanediol is unique due to the presence of both a chlorine atom and a hydroxymethyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Properties
Molecular Formula |
C7H15ClO2 |
|---|---|
Molecular Weight |
166.64 g/mol |
IUPAC Name |
2-(4-chlorobutyl)propane-1,3-diol |
InChI |
InChI=1S/C7H15ClO2/c8-4-2-1-3-7(5-9)6-10/h7,9-10H,1-6H2 |
InChI Key |
KGTLPSIWUXQJME-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCl)CC(CO)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
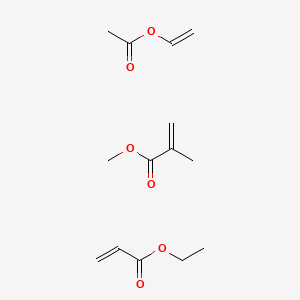
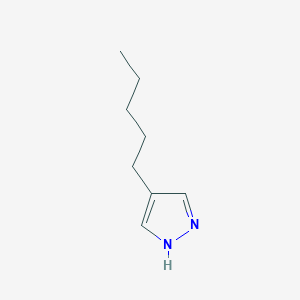
![2-[[(5R)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione](/img/structure/B8688168.png)
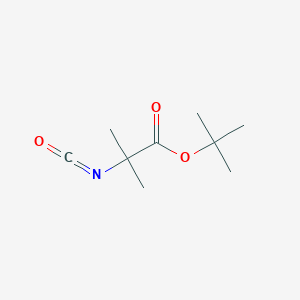
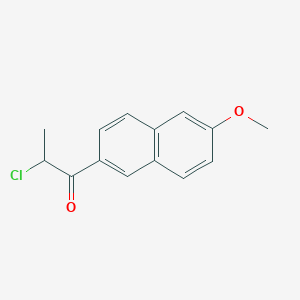

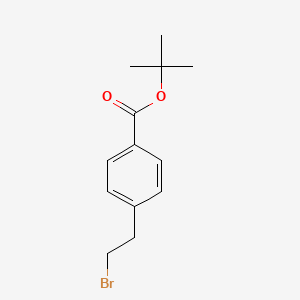

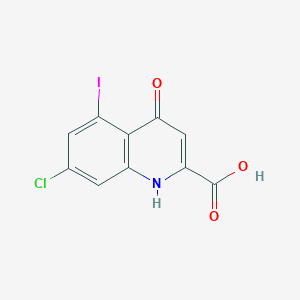
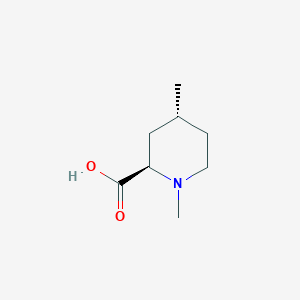
![4-{[Ethyl(methyl)amino]methyl}aniline](/img/structure/B8688227.png)
